molecular formula C25H25ClN2O B10881183 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B10881183
M. Wt: 404.9 g/mol
InChI Key: AWXGXPPLDNLNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with diphenylvinylsulfonium triflate leads to the formation of protected piperazines .

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. One of the primary targets is the cAMP-dependent protein kinase catalytic subunit alpha, which plays a crucial role in various cellular processes . The compound’s interaction with this target leads to the modulation of cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C25H25ClN2O/c26-23-13-11-20(12-14-23)19-27-15-17-28(18-16-27)25(29)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2

InChI Key

AWXGXPPLDNLNGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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